Cyclohexyl 3-(trimethylsilyl)propanoate
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Overview
Description
Cyclohexyl 3-(trimethylsilyl)propanoate is an ester compound characterized by the presence of a cyclohexyl group and a trimethylsilyl group attached to a propanoate backbone. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3-(trimethylsilyl)propanoate typically involves the esterification of cyclohexanol with 3-(trimethylsilyl)propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction conditions are optimized to ensure high conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclohexanol and 3-(trimethylsilyl)propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Hydrolysis: Cyclohexanol and 3-(trimethylsilyl)propanoic acid.
Reduction: Cyclohexyl 3-(trimethylsilyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 3-(trimethylsilyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-(trimethylsilyl)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components, cyclohexanol and 3-(trimethylsilyl)propanoic acid. These components can then interact with specific enzymes or receptors, modulating biological pathways and exerting their effects .
Comparison with Similar Compounds
Cyclohexyl 3-(trimethylsilyl)propanoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavoring and perfumes.
Isopropyl benzoate: An ester with a benzene ring, used in various industrial applications.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a trimethylsilyl group, which impart distinct chemical and physical properties. This combination makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C12H24O2Si |
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Molecular Weight |
228.40 g/mol |
IUPAC Name |
cyclohexyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C12H24O2Si/c1-15(2,3)10-9-12(13)14-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
InChI Key |
VDKGIFDRMJXGCV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
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